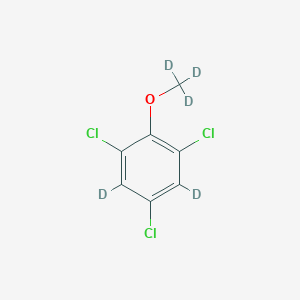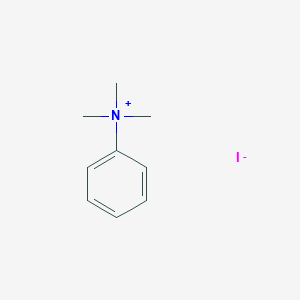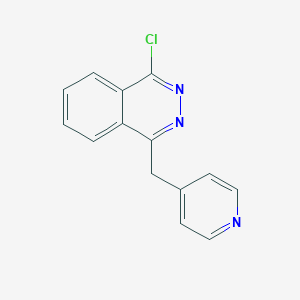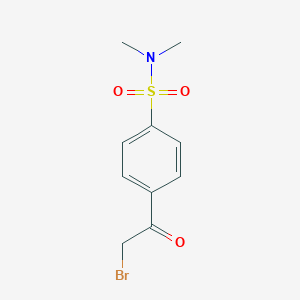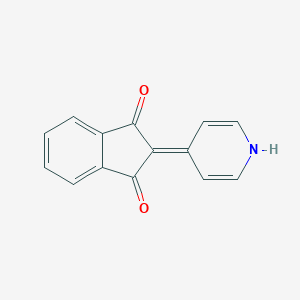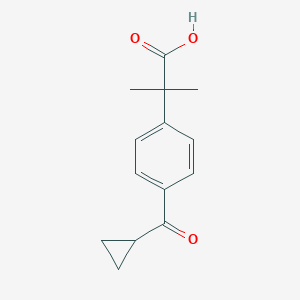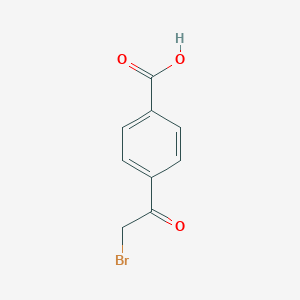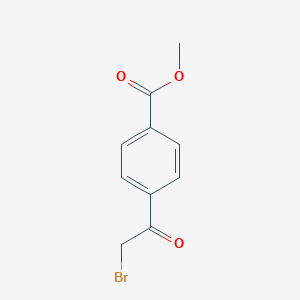
2-氨基-5-溴-3-(羟甲基)吡啶
概述
描述
2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a brominated aromatic amine with the molecular formula C6H7BrN2O It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a hydroxymethyl group at the third position
科学研究应用
2-Amino-5-bromo-3-(hydroxymethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It is used to study the effects of brominated aromatic amines on biological systems.
作用机制
Target of Action
It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Mode of Action
As a brominated aromatic amine reagent, it is used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that it may interact with its targets through amination reactions.
Result of Action
As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its solubility in Acetone, Ethyl Acetate, and Methanol also suggests that the solvent environment could impact its interactions with targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine typically involves the bromination of 2-Amino-3-(hydroxymethyl)pyridine. The process can be summarized as follows:
Starting Material: 2-Amino-3-(hydroxymethyl)pyridine.
Reagent: Bromine (Br2).
Solvent: Acetic acid.
Reaction Conditions: Bromine is added dropwise to a solution of 2-Amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature. The reaction mixture is stirred overnight.
Workup: The reaction mixture is concentrated to dryness, and the residue is partitioned between a saturated solution of potassium carbonate and ethyl acetate. The organic layer is separated, washed with a saturated solution of sodium chloride, dried over sodium sulfate, filtered, and concentrated to dryness.
Industrial Production Methods
While specific industrial production methods for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Amino-5-bromo-3-(hydroxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Condensation Reactions: The amino group can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Condensation: Aldehydes or ketones can be used in the presence of acid or base catalysts to form imines or amides.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Condensation: Products include imines or amides.
相似化合物的比较
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Amino-5-bromopyridine: Lacks the hydroxymethyl group.
2,3-Diamino-5-bromopyridine: Contains an additional amino group at the third position.
Uniqueness
2-Amino-5-bromo-3-(hydroxymethyl)pyridine is unique due to the presence of both an amino group and a hydroxymethyl group, which allows for diverse chemical reactivity and biological interactions. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVQAWXDBPYNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447395 | |
| Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335031-01-1 | |
| Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




